molecular formula C20H22N4O2 B4680669 N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide

N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide

Cat. No.: B4680669
M. Wt: 350.4 g/mol
InChI Key: FVNJXOQRKKWLCB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethoxyphenyl group, a phenyl group, and a propan-2-yltriazole moiety

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-26-17-13-9-8-12-16(17)21-20(25)18-19(14(2)3)24(23-22-18)15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJXOQRKKWLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Reactant of Route 2
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N-(2-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide

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